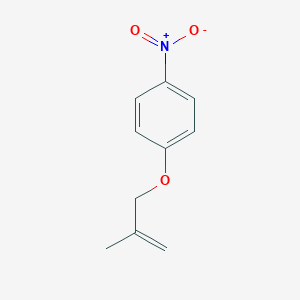![molecular formula C14H17N3O3 B362369 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 361998-66-5](/img/structure/B362369.png)
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains an imidazole ring and a morpholine ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, and it’s a key component in many biologically active molecules . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, often used in organic synthesis as a building block.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and morpholine rings. Imidazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions and additions . Morpholine rings can also undergo a variety of reactions, including electrophilic aromatic substitutions .
Aplicaciones Científicas De Investigación
Polymerization Studies
Imidazole-based monomers, such as 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone, can be used in the synthesis of copolymers. For instance, they can be combined with methyl methacrylate (MMA) to create copolymers at various ratios . The resulting copolymers have been found to have higher thermal stability than neat PMMA .
Catalysts
Imidazole-containing polymers are widely used as catalysts . The presence of the imidazole ring in a polymeric system is particularly advantageous because of the ease of chemical modification of imidazole functionality .
Adsorbents
Imidazole-containing polymers can also be used as adsorbents . Their unique chemical structure allows them to effectively capture and hold onto various substances.
Polyelectrolytes
Imidazole-containing polymers can function as polyelectrolytes . These materials can conduct electricity, making them useful in a variety of applications, from batteries to sensors.
Membranes
Imidazole-containing polymers can be used to create membranes . These membranes can be used in a variety of applications, including filtration and separation processes.
Sensors
Imidazole-containing polymers can be used in the creation of sensors . The imidazole functionality can be chemically modified to respond to specific stimuli, making these polymers ideal for use in sensor technology.
Energy Storage Materials
Imidazole-containing polymers can be used as energy storage materials . Their unique chemical properties allow them to store and release energy efficiently.
Drug Delivery Systems
New imidazole monomers synthesized in recent years have been used in drug delivery systems . The imidazole functionality can be chemically modified to respond to specific stimuli, allowing for targeted drug delivery.
Mecanismo De Acción
Target of Action
It is known that imidazole-based compounds, which this compound is a part of, have a wide range of bioactivity . They are structures with high pharmaceutical activity, showing good tissue penetration and permeability .
Mode of Action
It is known that imidazole and its derivatives can show antibacterial activities against various microorganisms . The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .
Biochemical Pathways
Imidazole and its derivatives are important components of many biomolecules such as histidine, purine, biotin, vitamin b12, and histamine .
Pharmacokinetics
Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water , which could influence their bioavailability.
Result of Action
It has been reported that some imidazole derivatives have remarkable antibacterial activity .
Action Environment
It is known that the excessive, long-term, and uncontrolled use of antibiotic agents may cause the existing bacteria to develop resistance to the drug .
Direcciones Futuras
The potential applications and future directions for this compound would depend on its biological activity and chemical properties. Given the presence of the imidazole and morpholine rings, which are found in many biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug discovery .
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYLPIXBHRBQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

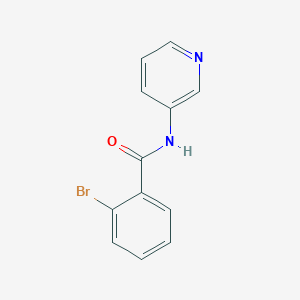
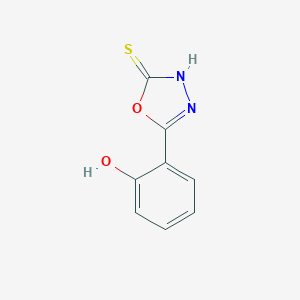
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)
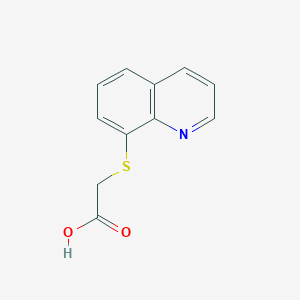
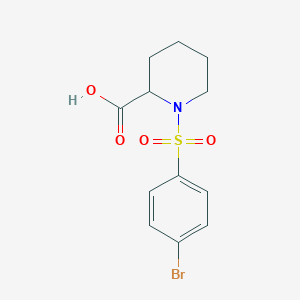

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
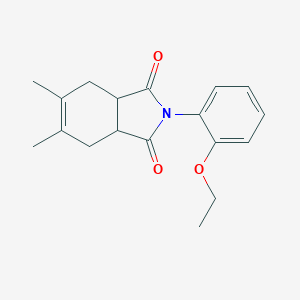
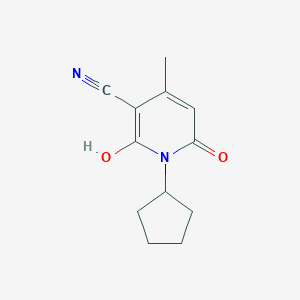
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

